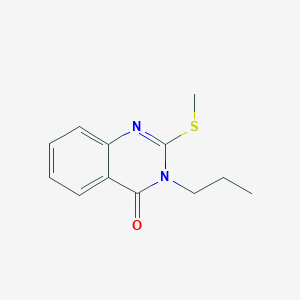
2-Methylsulfanyl-3-propylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfanyl-3-propylquinazolin-4-one, also known as MPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPQ is a member of the quinazolinone family of compounds, which are known to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Wirkmechanismus
The exact mechanism of action of 2-Methylsulfanyl-3-propylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its potent antitumor activity. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study in cancer research. However, one of the limitations of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Methylsulfanyl-3-propylquinazolin-4-one. One area of research that is currently being explored is the development of novel 2-Methylsulfanyl-3-propylquinazolin-4-one derivatives with improved solubility and bioavailability. Another area of research is the study of 2-Methylsulfanyl-3-propylquinazolin-4-one in combination with other anticancer agents, with the goal of developing more effective cancer treatments. Additionally, 2-Methylsulfanyl-3-propylquinazolin-4-one has been studied for its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, and further research in these areas may yield promising results.
Synthesemethoden
The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one involves the reaction of 2-methylthio-3-propylquinazolin-4-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of 2-Methylsulfanyl-3-propylquinazolin-4-one. The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methylsulfanyl-3-propylquinazolin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Methylsulfanyl-3-propylquinazolin-4-one is in the field of cancer research. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINMNCNGNJCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-3-propylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)
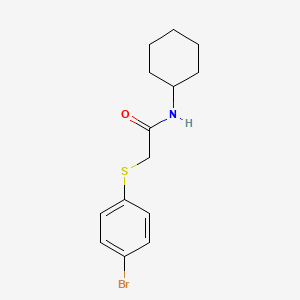
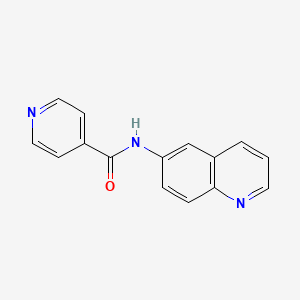
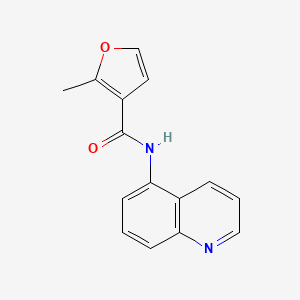
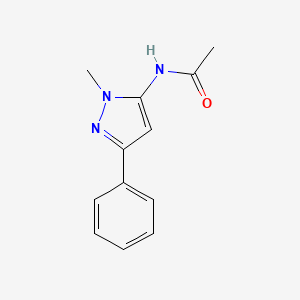
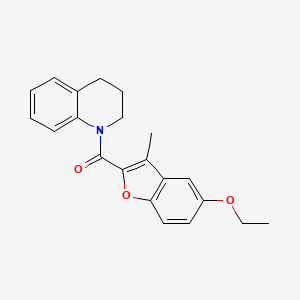
![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)
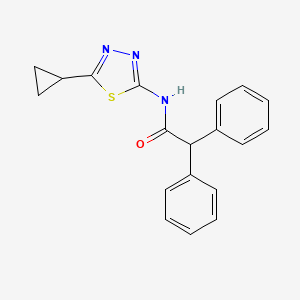
![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)
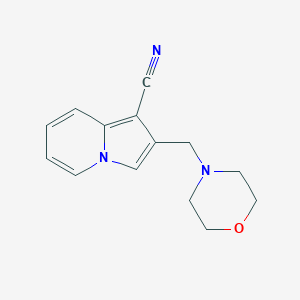
![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)